molecular formula C16H9BrClNO3 B12200569 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12200569
M. Wt: 378.60 g/mol
InChI Key: VGANXBADYOYJME-UHFFFAOYSA-N
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Description

7-Bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran) core substituted with a bromine atom at position 7, a ketone group at position 4, and a carboxamide moiety at position 2 linked to a 2-chlorophenyl group. The chromene scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The bromine and chlorophenyl substituents introduce steric bulk and electron-withdrawing effects, which may influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and pharmacokinetic properties .

The 2-chlorophenyl group may participate in halogen bonding or hydrophobic interactions, which could enhance binding affinity in biological targets, such as enzymes or receptors implicated in signaling pathways .

Properties

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

7-bromo-N-(2-chlorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9BrClNO3/c17-9-5-6-10-13(20)8-15(22-14(10)7-9)16(21)19-12-4-2-1-3-11(12)18/h1-8H,(H,19,21)

InChI Key

VGANXBADYOYJME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Amidation: The final step involves the reaction of the brominated chromene with 2-chloroaniline to form the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group if present.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced chromene derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Potential :
    • Chromene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that chromene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for drug development targeting malignancies .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity, which is vital for treating diseases characterized by chronic inflammation. Chromenes have been reported to possess inhibitory effects on inflammatory mediators, which may be beneficial in conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Activity :
    • Preliminary studies indicate that chromene derivatives can exhibit antimicrobial properties against various pathogens. This activity is crucial for developing new antibiotics or treatments for infectious diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromene Core :
    • The initial step often includes the condensation of appropriate phenolic compounds with carbonyl precursors under acidic conditions to form the chromene framework.
  • Substitution Reactions :
    • Subsequent bromination and chlorination reactions are performed to introduce the halogen substituents, enhancing the compound's biological activity.
  • Carboxamide Formation :
    • The final step involves the introduction of the carboxamide functional group through an amide coupling reaction, which can be achieved using coupling reagents like EDC or DCC .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various chromene derivatives, including those similar to this compound, against several cancer cell lines (A549, MCF-7). The results indicated that these compounds exhibited significant anti-proliferative activity, with IC50 values in the micromolar range .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of chromene derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. In vivo experiments showed reduced inflammation in animal models treated with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to two analogs:

7-Bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

  • Substituent : 4-Ethoxyphenyl group.
  • Key Features: The ethoxy (–OCH₂CH₃) group is electron-donating, increasing electron density on the aromatic ring. This enhances solubility in polar aprotic solvents compared to the chlorophenyl analog.
  • Hydrogen Bonding : The ethoxy oxygen can act as a hydrogen bond acceptor, but its weaker electronegativity relative to chlorine may reduce crystal lattice stability .

7-Bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

  • Substituent : 6-Methanesulfonyl-1,3-benzothiazol-2-yl group.
  • Key Features: The methanesulfonyl (–SO₂CH₃) group is strongly electron-withdrawing and polar, enhancing aqueous solubility and metabolic stability.
  • Hydrogen Bonding : The sulfonyl group acts as a robust hydrogen bond acceptor, promoting stronger intermolecular interactions in crystalline phases or protein binding .
  • Biological Activity : Benzothiazole derivatives are prominent in antimicrobial and anticancer research. This compound’s involvement in signaling pathways (e.g., PI3K/Akt/mTOR) suggests utility in targeting infection or proliferation mechanisms .

Table 1. Comparative Analysis of Chromene-2-carboxamide Derivatives

Compound Substituent (R Group) Key Structural Features Hydrogen Bonding Capacity Solubility Trends Biological Activity
Target Compound 2-Chlorophenyl Halogenated, electron-withdrawing Moderate (Cl as weak acceptor) Low aqueous, high organic Antimicrobial (inferred)
7-Bromo-N-(4-ethoxyphenyl) derivative 4-Ethoxyphenyl Electron-donating, less steric hindrance Moderate (OCH₂CH₃ as acceptor) Moderate polar solvents Anti-inflammatory (inferred)
7-Bromo-N-(6-methanesulfonyl-BT derivative 6-Methanesulfonyl-benzothiazolyl Polar, rigid, π-stacking capable High (SO₂CH₃ as strong acceptor) High aqueous Anticancer, anti-infection

Research Findings and Implications

  • Crystallography and Stability : The target compound’s 2-chlorophenyl group may adopt a twisted conformation relative to the chromene core, reducing crystal symmetry but enhancing halogen bonding interactions. SHELX-based refinements of similar structures reveal such motifs .
  • Biological Performance : The benzothiazolyl analog’s methanesulfonyl group correlates with enhanced activity in anti-infection assays, likely due to improved target engagement (e.g., kinase inhibition) . In contrast, the ethoxyphenyl variant’s lower polarity may limit bioavailability despite favorable solubility.
  • Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) predicts that the chlorophenyl derivative forms weaker C–H···O/N bonds compared to the sulfonyl-containing analog, impacting solid-state stability .

Biological Activity

7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 912895-02-4
Molecular Formula C16H9BrClNO3
Molecular Weight 378.60 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with various biological targets.

Antimicrobial Activity

Studies have shown that chromene derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic functions critical for bacterial survival.

Anticancer Properties

Research focusing on the anticancer potential of this compound highlights its ability to inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
  • IC50 Values : Some related compounds demonstrated IC50 values ranging from 10–33 nM, indicating potent activity against these cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • MAO Inhibition : Structure-activity relationship studies suggest that certain substitutions enhance the inhibitory activity against monoamine oxidases (MAO), which are implicated in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the chromene core significantly affect biological activity:

  • Bromine Substitution : The position and nature of halogen substitutions on the phenyl ring can enhance or diminish biological efficacy.
  • Amide Group Influence : The carboxamide group plays a crucial role in stabilizing interactions with biological targets, enhancing solubility and bioavailability.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiproliferative Studies : A study evaluated a series of chromene derivatives for their antiproliferative effects in vitro, revealing that specific modifications led to significant reductions in cell viability across various cancer types .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of related chromene derivatives, showing promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy agents .

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